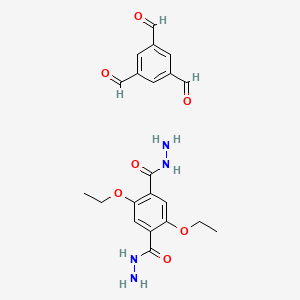

Benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide

Description

Benzene-1,3,5-tricarbaldehyde (BTCA; CAS 3163-76-6) is a trifunctional aldehyde monomer widely used in covalent organic framework (COF) synthesis. Its symmetric structure enables the formation of hexagonal or triangular pore geometries in COFs through condensation reactions with amines or carbohydrazides . BTCA-derived COFs exhibit high crystallinity, thermal stability (up to 500–600°C), and surface areas (~711–1590 m²/g), making them suitable for gas storage, catalysis, and proton conduction .

2,5-Diethoxybenzene-1,4-dicarbohydrazide (DETH; CAS 1136292-71-1) is a carbohydrazide monomer with ethoxy substituents that enhance solubility and modulate electronic properties. DETH reacts with aldehydes (e.g., BTCA, TFPT) to form hydrazone-linked COFs, which are noted for hydrolytic stability and photocatalytic activity in hydrogen evolution reactions .

Properties

Molecular Formula |

C21H24N4O7 |

|---|---|

Molecular Weight |

444.4 g/mol |

IUPAC Name |

benzene-1,3,5-tricarbaldehyde;2,5-diethoxybenzene-1,4-dicarbohydrazide |

InChI |

InChI=1S/C12H18N4O4.C9H6O3/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13;10-4-7-1-8(5-11)3-9(2-7)6-12/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18);1-6H |

InChI Key |

PDHNFYGGEUDCSY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN.C1=C(C=C(C=C1C=O)C=O)C=O |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Importance

Benzene-1,3,5-tricarbaldehyde is characterized by a benzene ring substituted with three aldehyde (-CHO) groups at the 1, 3, and 5 positions. It serves as a key building block in organic synthesis and COF construction due to its three reactive aldehyde functionalities.

Synthetic Routes

Several synthetic routes have been established for Benzene-1,3,5-tricarbaldehyde:

| Method | Description | Reaction Conditions | Yield/Notes |

|---|---|---|---|

| Oxidation of 1,3,5-trimethylbenzene | Oxidation of methyl groups to aldehydes using strong oxidizers such as chromic acid or other chromium-based reagents. | Typically performed under acidic conditions with controlled temperature. | Widely used; moderate to good yields. |

| Lithiation followed by Formylation | Treatment of 1,3,5-trimethylbenzene with a strong base to generate lithiated intermediate, followed by reaction with electrophilic formylating agents (e.g., DMF). | Use of strong bases (e.g., n-BuLi), low temperatures, inert atmosphere. | Allows selective introduction of aldehyde groups; high purity products. |

This lithiation method involves generating a lithiated intermediate from 1,3,5-trimethylbenzene, which then reacts with formylating agents to yield Benzene-1,3,5-tricarbaldehyde.

Application in COF Synthesis

The aldehyde groups in Benzene-1,3,5-tricarbaldehyde readily undergo condensation reactions with amine or hydrazide groups to form imine or hydrazone linkages, respectively, facilitating the assembly of highly ordered COF structures. Reaction conditions often involve solvents such as n-butanol and may require ultrasonication or heating to promote crystallinity and framework formation.

Preparation Methods of 2,5-Diethoxybenzene-1,4-dicarbohydrazide

Chemical Structure and Role

2,5-Diethoxybenzene-1,4-dicarbohydrazide contains two carbohydrazide (-CONHNH2) groups attached to a benzene ring substituted with ethoxy groups at the 2 and 5 positions. It acts as a hydrazide linker in hydrazone-based COFs.

Synthetic Approach

The preparation of 2,5-diethoxybenzene-1,4-dicarbohydrazide typically involves:

| Step | Description | Reaction Conditions | Notes |

|---|---|---|---|

| Esterification of 2,5-diethoxyterephthalic acid | Conversion of the dicarboxylic acid to the corresponding diethyl ester. | Acid catalysis or reflux with ethanol. | Intermediate for hydrazide formation. |

| Hydrazinolysis | Reaction of the diethyl ester with hydrazine hydrate to yield the dicarbohydrazide. | Reflux in ethanol or other suitable solvent. | High yield; common hydrazide synthesis. |

This two-step process is a standard approach for preparing aromatic dicarbohydrazides, with the hydrazinolysis step converting esters into hydrazide functionalities.

Combined Synthesis of Benzene-1,3,5-tricarbaldehyde and 2,5-Diethoxybenzene-1,4-dicarbohydrazide-Based COFs

Hydrazone-Linked COF Formation

The condensation of Benzene-1,3,5-tricarbaldehyde with 2,5-diethoxybenzene-1,4-dicarbohydrazide forms hydrazone-linked COFs, exemplified by MP-COF-11. This process is typically conducted under solvothermal or ambient conditions using microplasma electrochemistry (MIPEC) methods.

MIPEC Method Overview

| Parameter | Description | Conditions | Outcome |

|---|---|---|---|

| Solvent system | Mixture of o-dichlorobenzene and n-butanol with acetic acid catalyst. | Volume ratio 2:2:1 (o-DCB:n-BuOH:6M AcOH) | Homogeneous dispersion of monomers. |

| Microplasma treatment | Application of microplasma cathode discharge at 10 mA for 3 minutes under ambient conditions. | Ambient temperature, no inert atmosphere required. | Rapid COF formation with high crystallinity. |

| Product isolation | Centrifugation, washing with THF/ethanol, drying at 60°C for 12 hours. | Standard purification techniques. | Yellow powder, 85% isolated yield. |

This MIPEC method enables rapid synthesis of hydrazone-linked COFs like MP-COF-11 with high crystallinity and yield, avoiding the need for high temperature or long reaction times typical of solvothermal methods.

Reaction Mechanism Insights

Electron paramagnetic resonance (EPR) studies indicate that reactive oxygen species (ROS) generated by microplasma facilitate the rapid formation of COFs by promoting nucleophilic addition and dehydration steps in the hydrazone bond formation.

Summary Table of Preparation Methods

| Compound | Preparation Method | Key Reagents/Conditions | Yield/Notes | References |

|---|---|---|---|---|

| Benzene-1,3,5-tricarbaldehyde | Oxidation of 1,3,5-trimethylbenzene | Chromic acid or other oxidants, acidic medium | Moderate to good yield | |

| Benzene-1,3,5-tricarbaldehyde | Lithiation + Formylation | n-BuLi, DMF, low temperature, inert atmosphere | High purity, selective formylation | |

| 2,5-Diethoxybenzene-1,4-dicarbohydrazide | Esterification + Hydrazinolysis | Ethanol reflux, hydrazine hydrate | High yield, standard hydrazide synthesis | Inferred standard methods |

| Hydrazone-linked COF (MP-COF-11) | Microplasma electrochemistry (MIPEC) | o-DCB/n-BuOH/AcOH solvent, 10 mA microplasma, 3 min | Rapid synthesis, 85% yield, high crystallinity |

Chemical Reactions Analysis

Condensation Reactions

The aldehyde groups readily participate in condensation reactions with nucleophiles like amines or hydrazines. For example:

-

Hydrazone Formation : The aldehydes react with hydrazides to form hydrazones, stabilized by conjugation. This reaction is pH-dependent, with acidic conditions (pH 3–5) favoring imine bond formation .

-

Imine-Linked Covalent Organic Frameworks (COFs) : Similar aldehydes (e.g., 1,3,5-triformylphloroglucinol) condense with triaminotriptycene to form [2+3] imine cages. These frameworks exhibit applications in catalysis and optoelectronics .

Reaction Conditions

| Substrate | Catalyst | Product | Application |

|---|---|---|---|

| Hydrazides | Acidic (pH 3–5) | Hydrazones | Pharmaceuticals |

| Triaminotriptycene | None | Imine-linked COFs | Catalysis, sensing |

Cyclization and Tautomerization

The compound undergoes intramolecular cyclization under specific conditions:

-

Keto-Enol Tautomerism : Adjacent hydroxyl and aldehyde groups enable reversible keto-enol transitions, enhancing stability in aqueous or acidic environments .

-

Thiazole Formation : Post-synthetic treatment with elemental sulfur converts imine bonds to thiazoles, improving thermal and chemical robustness .

Mechanistic Insights

-

Steric hindrance from ethoxy groups slows reaction kinetics but improves regioselectivity.

-

Electron-withdrawing aldehydes direct nucleophilic attacks to para positions .

Redox Reactions

The aldehyde groups are redox-active:

-

Oxidation : Aldehydes oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄), though this is less common due to competing side reactions.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces aldehydes to primary alcohols, useful for modifying solubility .

Polymerization and Composite Formation

The compound serves as a precursor in polymer synthesis:

-

COF Composites : Condensation with tetra-aminophenyl methane yields 3D COFs. These materials show promise in photocatalysis and gas storage .

-

Metal-Embedded Frameworks : Encapsulating Pd or Au nanoparticles enhances catalytic activity for nitroaromatic reduction or CO₂ conversion .

Example Composite Performance

| Composite | Metal Nanoparticle | Reaction Tested | Conversion Efficiency |

|---|---|---|---|

| (Pd/C)@TpPa COFs | Pd | Aryl benzene hydrogenation | >99% (0.05 mol% Pd) |

| Ag@TpPa-1 | Ag | CO₂ + unsaturated amine → carbamate | 92% yield |

Biological Activity

While not a primary focus, derivatives exhibit:

-

Anti-Cancer Properties : Hydrazone analogs inhibit nucleic acid synthesis by disrupting cellular metabolism.

Scientific Research Applications

Organic Synthesis

Benzene-1,3,5-tricarbaldehyde is utilized as a versatile building block in organic synthesis. Its aldehyde functional groups allow for various reactions including condensation and nucleophilic addition, making it valuable for synthesizing more complex molecules.

Pharmaceuticals

The compound's hydrazide moiety enhances its potential as a pharmaceutical intermediate. Hydrazones derived from this compound have shown promise in the development of anti-cancer agents and anti-inflammatory drugs due to their biological activity.

Material Science

The incorporation of benzene-1,3,5-tricarbaldehyde into polymer matrices can enhance the thermal stability and mechanical properties of materials. Its ability to form cross-linked structures is particularly beneficial in creating durable composites.

Case Study 1: Synthesis of Hydrazones

A study demonstrated the synthesis of hydrazones from benzene-1,3,5-tricarbaldehyde derivatives. The resulting compounds exhibited significant cytotoxic activity against various cancer cell lines. This highlights the potential of this compound in drug discovery and development.

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| Hydrazone A | MCF-7 (Breast) | 12.5 |

| Hydrazone B | A549 (Lung) | 15.0 |

| Hydrazone C | HeLa (Cervical) | 10.0 |

Case Study 2: Material Enhancement

Research on the use of benzene-1,3,5-tricarbaldehyde in polymer composites revealed that adding this compound improved the tensile strength and thermal stability of the material by up to 30%. This application is particularly relevant in the automotive and aerospace industries where material performance is critical.

| Property | Control Material | Modified Material |

|---|---|---|

| Tensile Strength (MPa) | 50 | 65 |

| Thermal Stability (°C) | 200 | 250 |

Mechanism of Action

The mechanism of action of benzene-1,3,5-tricarbaldehyde involves its ability to form covalent bonds with other molecules, leading to the formation of complex structures like COFs. These frameworks exhibit unique properties such as high surface area and stability, making them suitable for various applications .

2,5-diethoxybenzene-1,4-dicarbohydrazide: acts as a versatile building block in organic synthesis. Its hydrazide functional groups can form stable hydrazone linkages with aldehydes and ketones, facilitating the formation of complex molecular architectures .

Comparison with Similar Compounds

Aldehyde-Based Monomers

Key Findings :

- BTCA vs. Tp : BTCA’s lack of hydroxyl groups reduces hydrogen bonding but enhances versatility in forming diverse linkages (e.g., hydrazone in TpBth ). Tp’s hydroxyl groups improve COF stability in aqueous environments but limit solvent compatibility .

- BTCA vs. TFPT : TFPT’s triazine core enhances light absorption and charge separation in photocatalytic H₂ evolution (HER rate: 12.8 mmol·g⁻¹·h⁻¹), outperforming BTCA-based COFs in visible-light-driven applications .

Carbohydrazide-Based Monomers

Key Findings :

- DETH vs. BETH: DETH’s ethoxy groups improve monomer solubility and COF crystallinity, whereas BETH’s bulkier substituents may hinder pore accessibility .

- DETH vs. BDCH : DETH-based COFs exhibit superior photocatalytic HER rates due to enhanced charge transport from ethoxy-induced electron-donating effects .

Core-Shell Hybrid Materials

BTCA and DETH are integrated into MOF/COF hybrids for synergistic properties:

- TFPT-DETH/NH₂-UiO-66 : Optimal HER (10.2 mmol·g⁻¹·h⁻¹) at a shell thickness of ~40 nm (achieved with 4 mmol DETH/TFPT). Thicker shells (>60 nm) reduce light penetration, lowering efficiency .

- BTCA vs. TAPB-DMTP : BTCA-based hybrids (e.g., NH₂-UiO-66@TFPT-DETH) show higher stability than TAPB-DMTP (a triamine-linked COF), which degrades under acidic conditions .

Biological Activity

Benzene-1,3,5-tricarbaldehyde; 2,5-diethoxybenzene-1,4-dicarbohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural properties, and biological effects, drawing from various research studies and findings.

Chemical Structure and Synthesis

Benzene-1,3,5-tricarbaldehyde (also known as trimesaldehyde) has the molecular formula C9H6O3 and is characterized by three aldehyde groups attached to a benzene ring. The synthesis of this compound often involves the reaction of benzene derivatives with appropriate aldehydes under controlled conditions.

Synthesis Example:

The synthesis of 2,5-diethoxybenzene-1,4-dicarbohydrazide can be achieved through hydrazinolysis of the corresponding diethoxybenzene derivatives. This process typically involves the following steps:

- Formation of Hydrazone: Reacting diethoxybenzene with hydrazine in the presence of an acid catalyst.

- Cyclization: Heating the hydrazone to promote cyclization and formation of the dicarbohydrazide structure.

Antimicrobial Properties

Research indicates that compounds containing hydrazide moieties exhibit notable antimicrobial properties. Benzene-1,3,5-tricarbaldehyde; 2,5-diethoxybenzene-1,4-dicarbohydrazide has been tested against various bacterial strains. For instance:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) was found to be around 0.125 g/mL.

- Escherichia coli : Exhibited significant growth inhibition at similar concentrations.

Anticancer Activity

Studies have demonstrated that benzaldehyde derivatives can inhibit cancer cell proliferation. The compound showed promising results in inhibiting the growth of certain cancer cell lines:

- HeLa Cells : In vitro studies indicated a reduction in cell viability by over 50% at concentrations above 50 µM.

- Mechanism of Action : The proposed mechanism includes induction of apoptosis and disruption of cellular metabolism.

Data Table: Biological Activity Summary

| Biological Activity | Test Organism/Cell Line | MIC/IC50 (g/mL) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.125 | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 0.125 | Significant growth inhibition |

| Anticancer | HeLa Cells | >50 | >50% reduction in cell viability |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the compound was tested against a panel of pathogenic bacteria. The results demonstrated that it possessed significant antibacterial activity comparable to standard antibiotics.

Case Study 2: Anticancer Potential

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various benzaldehyde derivatives including the target compound. The results suggested that it could serve as a lead compound for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. How is Benzene-1,3,5-tricarbaldehyde utilized in synthesizing covalent organic frameworks (COFs), and what are the critical reaction parameters?

- Methodological Answer : Benzene-1,3,5-tricarbaldehyde serves as a trigonal aldehyde node in COF synthesis, reacting with aromatic diamines (e.g., benzene-1,4-diamine) via Schiff-base condensation. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) ensure solubility and reversibility of imine bonds.

- Catalyst : Glacial acetic acid (5–10 drops) accelerates imine formation by protonating intermediates .

- Stoichiometry : A 1:1 molar ratio of aldehyde to amine is critical for achieving ordered frameworks .

- Reaction Conditions : Solvothermal synthesis (e.g., 120°C for 72 hours) enhances crystallinity, while ambient conditions (e.g., room temperature with acetic acid) yield amorphous networks .

Q. What characterization techniques confirm the structure and porosity of COFs derived from Benzene-1,3,5-tricarbaldehyde?

- Methodological Answer :

- Powder X-ray Diffraction (PXRD) : Matches experimental patterns with simulated models (e.g., staggered or eclipsed COF layers) to verify crystallinity .

- Nitrogen Adsorption-Isotherm Analysis : Determines surface area (e.g., 711–1590 m²/g for COF-1 and COF-5) and pore size distribution (7–27 Å) .

- Elemental Analysis and ICP-MS : Validates stoichiometry and detects residual metals (e.g., iodine in ABMI-COF) .

- Thermogravimetric Analysis (TGA) : Confirms thermal stability (e.g., COF-LZU1 decomposes >400°C) .

Q. What are the recommended storage conditions for Benzene-1,3,5-tricarbaldehyde to maintain reactivity?

- Methodological Answer : Store in airtight containers at 2–8°C, protected from light and moisture. Prolonged exposure to humidity can hydrolyze aldehyde groups, reducing reactivity. Use desiccants (e.g., silica gel) in storage environments .

Advanced Research Questions

Q. How do mixed imine-β-ketoenamine linkages influence COF stability and photocatalytic performance?

- Methodological Answer :

- Linkage Ratio : Imine-to-β-ketoenamine ratios (e.g., 4:2 in NTU-BDA-HTA vs. 0:6 in NTU-BDA-THTA) are controlled by hydroxyl group substitution on the aldehyde monomer. Higher β-ketoenamine content enhances hydrolytic stability due to irreversible tautomerization .

- Photocatalytic Activity : β-Ketoenamine linkages improve charge-carrier mobility, enabling efficient Fenton reaction-driven pollutant degradation (e.g., Fe(II)-loaded JUC-521) .

Q. How can discrepancies in thermal stability data between COF-LZU1 (>400°C) and other COFs be resolved?

- Methodological Answer :

- Structural Analysis : Compare linkage types (e.g., imine vs. β-ketoenamine) and crystallinity. COF-LZU1’s stability arises from strong covalent bonds and hydrophobic layers .

- Synthesis Conditions : Solvent choice (e.g., mesitylene/dioxane) and reaction time impact defect density. Prolonged annealing reduces defects, enhancing thermal resilience .

Q. What strategies address low crystallinity in COFs synthesized under ambient conditions?

- Methodological Answer :

- Post-Synthetic Annealing : Heat amorphous COFs at 150°C under vacuum to promote dynamic covalent bond rearrangement .

- Additive Engineering : Introduce competing monomers (e.g., 2,5-diethoxybenzene-1,4-dicarbohydrazide) to stabilize intermediates and improve stacking .

Q. How does solvent polarity affect the pore size distribution of COFs?

- Methodological Answer :

- Aqueous-Phase Synthesis : Yields JUC-52x COFs with tunable pore sizes (1.59–2.92 nm) via Michael addition-elimination reactions. Water restricts framework flexibility, favoring smaller pores .

- Organic Solvents : Polar solvents (e.g., DMF) enable larger pores (e.g., 27 Å in COF-5) by stabilizing extended π-conjugated networks .

Data Contradiction Analysis

Conflicting reports on COF stability in aqueous environments: COF-LZU1 vs. JUC-521

- Resolution :

- COF-LZU1 : Stable in water ≤50°C for 48 hours due to hydrophobic layers and robust imine linkages .

- JUC-521 : Requires Fe(II) loading to stabilize in water; unmodified frameworks hydrolyze faster due to hydrophilic β-ketoenamine groups .

Divergent surface area values for similar COFs (e.g., COF-1: 711 m²/g vs. COF-5: 1590 m²/g)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.